5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

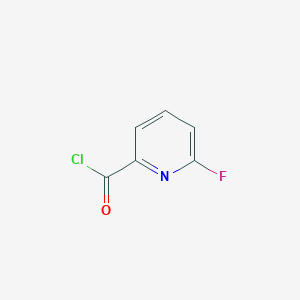

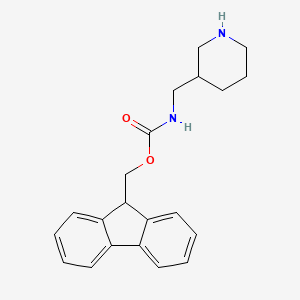

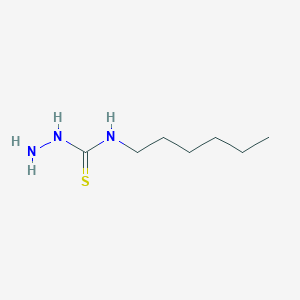

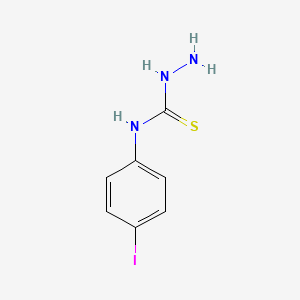

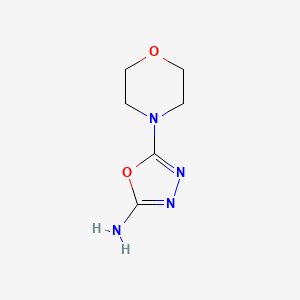

“5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” is a chemical compound with the molecular formula C6H10N4O2 . It has a molecular weight of 170.17 . The compound is also known by its IUPAC name, 5-(4-morpholinyl)-1,3,4-oxadiazol-2-amine .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine”, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids . The direct cyclization of diacylhydrazines using various dehydrating agents such as phosphorous oxychloride, thionyl chloride, and phosphorous pentaoxide is another common synthetic route .Molecular Structure Analysis

The InChI code for “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” is 1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .

Biological Activity

1,2,3-Thiadiazoles, which can be synthesized using this compound, attract the attention of numerous researchers due to the wide range of biological activity . They exhibit remarkable chemical properties, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .

Inhibition of Dopamine Transport

N’-sulfonylamidines, which can be synthesized using this compound, represent an important class of organic compounds that may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Increase Solubility in Organic Solvents

The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents . This facilitates the characterization of their chemical and biological properties .

Medicinal Chemistry

Safety and Hazards

Future Directions

The future research directions for “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” and similar compounds could involve further exploration of their potential biological activities, including their potential as enzyme inhibitors . Additionally, more detailed studies on their physical and chemical properties, as well as their safety and toxicity profiles, would be beneficial.

Mechanism of Action

Target of Action

The compound “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine” belongs to the class of oxadiazoles and morpholines. Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . Morpholines are often used in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their potential to form hydrogen bonds .

Mode of Action

Morpholine rings can also participate in hydrogen bonding and can act as bioisosteres, potentially mimicking the behavior of other functional groups .

Biochemical Pathways

Without specific information on “5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine”, it’s difficult to predict the exact biochemical pathways it might affect. Based on the known activities of oxadiazoles and morpholines, it could potentially be involved in pathways related to inflammation, bacterial or fungal infections .

Pharmacokinetics

Morpholine derivatives are generally well absorbed and distributed in the body due to their polarity .

Result of Action

Based on the known activities of oxadiazoles and morpholines, it could potentially have antibacterial, antifungal, or anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often affect the stability and activity of chemical compounds .

properties

IUPAC Name |

5-morpholin-4-yl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEQVWNRKBMEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375036 |

Source

|

| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496057-17-1 |

Source

|

| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.